molecular formula C21H21BrN8O4 B11519270 2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

Cat. No.: B11519270
M. Wt: 529.3 g/mol
InChI Key: NWVZHDVMWCWBIR-FSJBWODESA-N
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Description

2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL is a complex organic compound that features a variety of functional groups, including a brominated aromatic ring, a morpholine ring, a triazine ring, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL typically involves multi-step organic synthesis. The process begins with the bromination of 4-methylphenylamine to introduce the bromine atom. This is followed by the formation of the triazine ring through a cyclization reaction involving cyanuric chloride and morpholine. The hydrazine linkage is introduced by reacting the triazine intermediate with hydrazine hydrate. Finally, the nitrophenol moiety is attached through a condensation reaction with 2-nitrophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenol moiety can undergo oxidation reactions to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biochemical pathways is desired.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple functional groups that can interact with light and electrons.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of multiple functional groups allows for a variety of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{4-[(2-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL
  • 2-[(E)-(2-{4-[(2-FLUORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL

Uniqueness

The uniqueness of 2-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C21H21BrN8O4

Molecular Weight

529.3 g/mol

IUPAC Name

2-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C21H21BrN8O4/c1-13-5-6-16(15(22)11-13)24-19-25-20(27-21(26-19)29-7-9-34-10-8-29)28-23-12-14-3-2-4-17(18(14)31)30(32)33/h2-6,11-12,31H,7-10H2,1H3,(H2,24,25,26,27,28)/b23-12+

InChI Key

NWVZHDVMWCWBIR-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)Br

Origin of Product

United States

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